
Amsacrine lactate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amsacrine Lactate is the lactate form of amsacrine, an aminoacridine analog and topoisomerase II inhibitor, with antineoplastic activity. Although the exact relationship between DNA binding and its activity has yet to be fully elucidated, amsacrine intercalates DNA through its acridine moiety, and its nonintercalative headgroup impedes topoisomerase II activity, augmenting enzyme-mediated DNA cleavage and resulting in DNA double-strand breaks. This ultimately induces programmed cell death.
An aminoacridine derivative that intercalates into DNA and is used as an antineoplastic agent.
科学的研究の応用
Pharmacological Properties
Amsacrine lactate has demonstrated significant cytotoxic activity against a variety of cancer cell lines. Its mechanism involves intercalating into DNA and inhibiting topoisomerase II, which is crucial for DNA replication and repair. The compound has shown effectiveness in both in vitro and in vivo studies, with notable activity against murine tumors such as L1210 and P388 leukemias, as well as solid tumors like melanoma .
Pharmacokinetics
A study comparing the pharmacokinetics of amsacrine and this compound found no significant differences in clinical effects or toxicity between the two formulations. The mean terminal elimination half-lives were approximately 6.3 hours for this compound and 7.1 hours for amsacrine, indicating similar absorption and distribution characteristics .
Leukemia Treatment
This compound is primarily indicated for acute nonlymphoblastic leukemia (ANLL). Clinical trials have shown that it can be effectively used as part of combination chemotherapy regimens. For instance, it has been combined with agents like cytarabine and thioguanine to enhance therapeutic outcomes .
Combination Chemotherapy
The efficacy of this compound is further enhanced when used in combination with other chemotherapeutic agents. Studies indicate improved therapeutic responses when combined with cisplatin or piperazinedione compared to monotherapy .
Case Study 1: Efficacy in Acute Myeloid Leukemia (AML)
In a cohort study involving patients with AML, amsacrine-based induction therapy demonstrated promising results, particularly among those with significant cardiac comorbidities. The study highlighted the need for careful monitoring due to potential cardiotoxic effects associated with high-dose regimens .
Case Study 2: Combination Therapy Outcomes
Another study evaluated the outcomes of patients receiving this compound in combination with other agents for relapsed or refractory hematologic malignancies. The findings suggested that patients who received combination therapy had better overall survival rates compared to those treated with single-agent therapies .
Toxicity Profile
While this compound is effective, it is also associated with several adverse effects. Common toxicities include myelosuppression, nausea, vomiting, and mucositis. Cardiotoxicity remains a significant concern, particularly in patients with pre-existing heart conditions .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of Amsacrine lactate in inducing apoptosis in cancer cells?
this compound acts as a DNA intercalator and topoisomerase II inhibitor. Its acridine moiety intercalates into DNA, while the non-intercalating portion stabilizes the topoisomerase II-DNA cleavage complex, preventing DNA religation and generating double-strand breaks. This triggers S/G2 phase arrest and apoptosis .
- Methodological Insight : To validate this mechanism, researchers can:
- Use in vitro DNA-binding assays (e.g., fluorescence quenching or electrophoresis) to confirm intercalation.
- Employ topoisomerase II activity assays (e.g., decatenation of kinetoplast DNA) to measure inhibition potency.
- Perform cell cycle analysis (flow cytometry) to detect S/G2 arrest in treated leukemia cell lines.
Q. How do experimental models (e.g., leukemia cell lines) inform the pharmacokinetic profile of this compound?
this compound’s pharmacokinetics are characterized by rapid cellular uptake and metabolism. Studies in rodent models and human AML cell lines (e.g., HL-60) show:
-
Key Parameters :
Parameter Value (HL-60 cells) Reference IC50 (48h exposure) 0.2–0.5 µM Plasma half-life ~30–45 minutes -
Methodological Insight :
- Use LC-MS/MS to quantify intracellular drug concentrations.
- Monitor lactate dehydrogenase (LDH) release as a surrogate for cytotoxicity .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s efficacy across different AML subtypes?
Discrepancies in efficacy may arise from variations in topoisomerase II expression, drug efflux pumps (e.g., P-glycoprotein), or DNA repair capacity.
- Methodological Approaches :
Q. How can combinatorial therapies with this compound be optimized to mitigate off-target toxicity while enhancing efficacy?
Synergy with anthracyclines (e.g., daunorubicin) or hypomethylating agents (e.g., azacitidine) has been reported.
- Experimental Design :
- Conduct dose-matrix assays (e.g., Chou-Talalay method) to calculate combination indices.
- Use patient-derived xenografts (PDX) to model organ-specific toxicity (e.g., cardiotoxicity) and efficacy .
- Monitor serum lactate levels as a biomarker for metabolic stress during combination trials .
Q. What methodologies identify predictive biomarkers for this compound resistance in relapsed/refractory AML?
Resistance mechanisms include altered drug metabolism (e.g., aldo-keto reductase overexpression) or epigenetic modifications.
- Methodological Framework :
- Perform whole-exome sequencing of pre- and post-treatment samples to identify somatic mutations.
- Apply metabolomics (e.g., NMR spectroscopy) to profile lactate and NAD+ levels, which influence drug sensitivity .
- Validate candidate biomarkers using in vitro resistance models (e.g., long-term Amsacrine-exposed cell lines) .
Q. Data Contradictions and Resolution
Q. Why do some studies report conflicting results on this compound’s teratogenicity?
Early rodent studies suggested teratogenic potential at high doses (e.g., 5 mg/kg), but later clinical trials in AML showed no significant fetal risk at therapeutic doses .
- Resolution Strategy :
- Reanalyze historical data with modern toxicokinetic models (e.g., physiologically based pharmacokinetic modeling).
- Conduct ex vivo embryo culture assays to isolate direct vs. maternal toxicity effects.
Q. Tables for Critical Data Synthesis
Table 1. Key Pharmacokinetic Parameters of this compound
Parameter | Value (Human) | Experimental Model | Reference |
---|---|---|---|
Plasma half-life | 30–45 minutes | Phase I trials | |
Protein binding | 85–90% | In vitro serum | |
Cerebrospinal fluid penetration | <5% of plasma | Rodent models |
Table 2. Experimental Models for Resistance Studies
特性
CAS番号 |
80277-11-8 |
---|---|
分子式 |
C24H25N3O6S |
分子量 |
483.5 g/mol |
IUPAC名 |
N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;2-hydroxypropanoic acid |
InChI |
InChI=1S/C21H19N3O3S.C3H6O3/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;1-2(4)3(5)6/h3-13,24H,1-2H3,(H,22,23);2,4H,1H3,(H,5,6) |
InChIキー |
NYGZSXVEKMITFN-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)O.COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
正規SMILES |
CC(C(=O)O)O.COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AMSA AMSA P D AMSA P-D AMSA PD Amsacrina Amsacrine Amsidine Amsidyl Cain Acridine Cain's Acridine Cains Acridine m-AMSA meta AMSA meta-AMSA NSC 141549 NSC 156303 NSC 249992 NSC-141549 NSC-156303 NSC-249992 NSC141549 NSC156303 NSC249992 SN 11841 SN-11841 SN11841 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。